Hydrogen-Bond Donor Presence Distinguishes Target from Dimethylaminoethyl Analog (CAS 941887-08-7)
The target compound possesses one hydrogen-bond donor (HBD, count = 1) arising from the hydroxyl group on the hydroxyethyl spacer, whereas its closest structural analog N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-fluorophenyl)oxalamide (CAS 941887-08-7) has zero HBDs (count = 0) because the hydroxyl is replaced by a dimethylamino group [1]. HBD count is a critical determinant of membrane permeability and oral bioavailability in drug discovery; compounds with zero HBDs often exhibit poor aqueous solubility but higher passive permeability, while a single HBD can markedly improve solubility without severely compromising permeability when balanced by appropriate lipophilicity [2].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 1 (hydroxyl group on hydroxyethyl spacer) |
| Comparator Or Baseline | N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-fluorophenyl)oxalamide (CAS 941887-08-7): HBD = 0 |
| Quantified Difference | ΔHBD = 1 (target has one donor; comparator has none) |
| Conditions | Calculated from chemical structure; molecular formula C18H20FN3O3 (target) vs. C20H25FN4O2 (comparator) |
Why This Matters
This single HBD difference can determine whether a compound achieves adequate aqueous solubility for biochemical assay conditions, directly affecting the feasibility and reproducibility of in vitro screening campaigns.
- [1] Sildrug Database. HBD and HBA counts for N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide and N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-fluorophenyl)oxalamide (CAS 941887-08-7). View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1-3): 3-26. View Source
